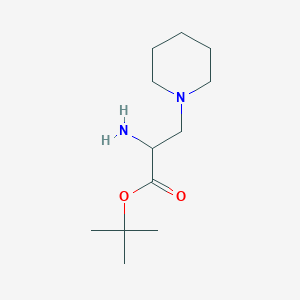

Tert-butyl 2-amino-3-piperidin-1-ylpropanoate

Description

Properties

IUPAC Name |

tert-butyl 2-amino-3-piperidin-1-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)10(13)9-14-7-5-4-6-8-14/h10H,4-9,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSLWMONABTWMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CN1CCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 2-amino-3-piperidin-1-ylpropanoate is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article will explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound has a molecular formula of C13H23NO2, characterized by a tert-butyl group and a piperidine ring. The presence of the piperidine moiety is significant as it can interact with various biological targets, including enzymes and receptors, potentially modulating their activity. The structural configuration enhances its stability and solubility, making it suitable for pharmaceutical applications.

Biological Activity

Research indicates that this compound exhibits several pharmacological effects:

- Analgesic Properties : Compounds with similar piperidine structures have shown analgesic effects in various studies, suggesting potential use in pain management.

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, possibly through modulation of cytokine release and immune responses .

- Neuroprotective Activity : Some derivatives have been associated with neuroprotective effects, indicating potential applications in neurodegenerative diseases.

The mechanism of action for this compound involves its interaction with specific molecular targets. The amino group and the piperidine ring can form hydrogen bonds with biological molecules, influencing various pathways. For instance, studies have shown that similar compounds can modulate neurotransmitter receptor activity, which is crucial for their therapeutic effects.

Interaction Studies

Interaction studies focus on the binding affinities of this compound with specific receptors or enzymes. These studies are essential for understanding its pharmacological potential and mechanisms of action. For example, compounds structurally related to this one have demonstrated varying degrees of interaction with neurotransmitter receptors, influencing their therapeutic efficacy .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

Case Study: NLRP3 Inhibition

A notable study evaluated the ability of compounds similar to this compound to inhibit NLRP3-dependent pyroptosis in macrophages. Results indicated that specific derivatives could concentration-dependently inhibit IL-1β release, a key pro-inflammatory cytokine . This suggests that the compound may play a role in modulating inflammatory responses through NLRP3 inhibition.

Scientific Research Applications

Pharmacological Applications

Tert-butyl 2-amino-3-piperidin-1-ylpropanoate is primarily studied for its role as a pharmacological agent. It has been associated with various therapeutic properties, including:

- NLRP3 Inhibition : Recent studies have identified the compound as a potential inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory diseases. The compound's ability to inhibit interleukin-1β release and pyroptotic cell death in macrophages has been demonstrated through in vitro assays, showcasing its anti-inflammatory potential .

- Neurological Disorders : The compound's structural features suggest it may interact with neurotransmitter systems, making it a candidate for treating central nervous system disorders. Its derivatives have been evaluated for their efficacy as histamine H3 receptor antagonists, which could lead to novel treatments for conditions such as Alzheimer's disease and other cognitive impairments .

Case Study 1: NLRP3 Inhibition

A study published in Nature Communications explored the efficacy of this compound in inhibiting NLRP3-dependent IL-1β release. The compound was tested on differentiated THP-1 macrophages treated with lipopolysaccharide (LPS) and ATP to activate the NLRP3 inflammasome. Results indicated a significant reduction in IL-1β levels, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Neurological Effects

Research conducted on the compound's derivatives indicated promising results as H3 receptor antagonists. In vitro assays showed that these compounds could enhance neurotransmitter release, which is beneficial for cognitive function improvement. This positions this compound as a potential candidate for further development in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on tert-butyl 2-amino-3-piperidin-1-ylpropanoate and its analogs, emphasizing differences in molecular structure, stability, and safety profiles. Key compounds for comparison include:

Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₇H₂₅NO₄

- Molecular Weight : 307.4 g/mol

- Key Features: Contains a pyrrolidine ring (5-membered) vs. piperidine (6-membered) in the target compound. Substituted with a hydroxymethyl group and a 4-methoxyphenyl group, unlike the amino and piperidinyl groups in the target compound. Stability: Stable under recommended storage conditions (dry, ventilated, away from ignition sources) . Safety: No acute toxicity data reported; requires standard laboratory precautions (e.g., PPE, ventilation) .

Tert-butyl Alcohol (2-Methyl-2-propanol)

- Molecular Formula : C₄H₁₀O

- Molecular Weight : 74.12 g/mol

- Key Features: A simple tert-butyl alcohol lacking the amino and piperidine functionalities. Flammability: Lower Explosive Limit (LEL) of 2.4% (vol/vol in air), posing fire hazards absent in the target ester compound . Toxicity: Classified as a mutagen (IRIS database); prolonged exposure may cause respiratory and dermal irritation .

Piperidine Derivatives

- General Structure : 6-membered saturated nitrogen-containing ring.

- Reactivity : Piperidine’s basicity (pKa ~11.3) contrasts with pyrrolidine (pKa ~11.3) but may influence solubility and interaction with biological targets.

Data Table: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2-amino-3-piperidin-1-ylpropanoate, and what purification methods are effective?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between tert-butyl esters and piperidine derivatives. For example, tert-butyl-protected intermediates (e.g., tert-butyl carbamates) can be reacted with amino-piperidine precursors under anhydrous conditions . Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents like ethanol. Critical steps include monitoring reaction progress via TLC and ensuring anhydrous conditions to prevent hydrolysis of the tert-butyl group .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers observe?

- Methodological Answer :

- 1H/13C NMR : Look for the tert-butyl group signal at ~1.4 ppm (9H singlet in 1H NMR) and ~28 ppm in 13C NMR. The piperidine ring protons appear as multiplet clusters between 1.2–3.0 ppm, while the amino proton may resonate as a broad singlet near 2.5 ppm .

- IR Spectroscopy : Confirm the presence of ester carbonyl (C=O stretch at ~1720 cm⁻¹) and secondary amine (N-H bend at ~1550 cm⁻¹) .

- Mass Spectrometry (MS) : The molecular ion peak ([M+H]+) should align with the molecular formula (C₁₂H₂₄N₂O₂; exact mass 228.18 g/mol). Fragmentation patterns may include loss of the tert-butyl group (-56 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing this compound, particularly regarding stereochemical assignments?

- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. To resolve this:

- Perform 2D NMR (COSY, HSQC, HMBC) to assign coupling patterns and verify connectivity .

- Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to separate enantiomers. Compare retention times with authentic standards or computational predictions .

- Cross-validate with X-ray crystallography if single crystals are obtainable. For example, tert-butyl carbamate derivatives often crystallize in monoclinic systems, enabling unambiguous stereochemical determination .

Q. What methodological considerations are critical when designing stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stressed conditions (e.g., 40°C/75% RH for 4 weeks or pH 1–13 buffers at 37°C). Monitor degradation via HPLC-MS to identify hydrolytic byproducts (e.g., tert-butyl alcohol or piperidine derivatives) .

- Kinetic Analysis : Use Arrhenius plots to predict shelf life. For instance, ester hydrolysis rates increase exponentially with temperature, requiring activation energy (Ea) calculations .

- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis irradiation (320–400 nm) to assess isomerization or oxidation .

Safety and Handling

Q. What safety protocols are recommended for handling this compound, given limited toxicity data?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification to minimize inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

- Emergency Measures : In case of skin contact, wash with soap and water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical evaluation .

Data Analysis and Reproducibility

Q. How should researchers address inconsistencies in biological activity data across studies involving this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compare experimental conditions (e.g., solvent polarity, cell lines, or assay pH) that may alter compound efficacy. For example, DMSO concentrations >1% can destabilize ester groups .

- Dose-Response Curves : Validate activity using multiple assays (e.g., enzymatic inhibition and cell viability). IC50 values should correlate across orthogonal methods .

- Batch Variability : Test different synthetic batches for purity (HPLC ≥95%) and confirm stereochemical consistency via circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.